(3R)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile
CAS No.:
Cat. No.: VC17501964
Molecular Formula: C10H8F4N2
Molecular Weight: 232.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8F4N2 |
|---|---|
| Molecular Weight | 232.18 g/mol |
| IUPAC Name | (3R)-3-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile |
| Standard InChI | InChI=1S/C10H8F4N2/c11-8-2-1-6(10(12,13)14)5-7(8)9(16)3-4-15/h1-2,5,9H,3,16H2/t9-/m1/s1 |
| Standard InChI Key | CEHLMQUQNUJNJX-SECBINFHSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1C(F)(F)F)[C@@H](CC#N)N)F |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)C(CC#N)N)F |
Introduction
(3R)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile is an organic compound that belongs to the class of amino nitriles. It is characterized by its unique molecular structure, which includes an amino group, a fluoro substituent, and a trifluoromethyl group attached to a phenyl ring. This compound has garnered significant attention in the fields of medicinal chemistry and organic synthesis due to its potential applications in drug development and material science.
Synthesis
The synthesis of (3R)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile typically involves a multi-step process starting from commercially available precursors such as 2-fluoro-5-(trifluoromethyl)benzaldehyde and 3-aminopropanenitrile. The reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and purity. Polar aprotic solvents often enhance reaction rates and selectivity.
Medicinal Chemistry
This compound is of interest in medicinal chemistry due to its potential as a building block for pharmaceuticals. Its structural features allow for modifications that can lead to compounds with therapeutic properties.
Organic Synthesis
In organic synthesis, (3R)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile serves as a versatile intermediate. Its functional groups enable various chemical transformations, making it suitable for the synthesis of complex molecules.
Material Science
The compound's unique properties also make it relevant in material science, where organofluorine compounds are explored for their potential in advanced materials.
Chemical Reactions and Stability
(3R)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile undergoes several chemical reactions, including those typical of amino nitriles. Common reagents for these reactions include acids, bases, and other functional group modifiers. The compound exhibits stability under various conditions, allowing for functional group modifications without significant degradation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume